Avycaz

Description

Properties

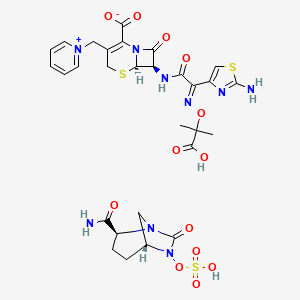

CAS No. |

1393723-27-7 |

|---|---|

Molecular Formula |

C29H33N9O13S3 |

Molecular Weight |

811.8 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C22H22N6O7S2.C7H11N3O6S/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);4-5H,1-3H2,(H2,8,11)(H,13,14,15)/b26-13+;/t14-,18-;4-,5+/m11/s1 |

InChI Key |

LVFGWOQWXQLVRO-XJDKXYGGSA-N |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Avycaz (Ceftazidime-Avibactam): A Technical Guide to its Mechanism of Action Against Carbapenem-Resistant Enterobacterales

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the biochemical and microbiological mechanisms by which Avycaz (ceftazidime-avibactam) overcomes key resistance pathways in carbapenem-resistant Enterobacterales (CRE). It includes summaries of efficacy data, detailed experimental protocols, and visualizations of the core mechanisms.

Executive Summary

Carbapenem-resistant Enterobacterales (CRE) represent a critical global health threat due to their extensive antibiotic resistance, limiting therapeutic options. This compound, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), provides a potent therapeutic solution against many CRE isolates. Avibactam restores ceftazidime's efficacy by inhibiting a broad spectrum of β-lactamases, including Ambler class A (like KPC), class C (AmpC), and some class D (OXA-48-like) enzymes, which are primary drivers of carbapenem (B1253116) resistance.[1][2][3] This document elucidates this synergistic mechanism of action.

The Dual-Component Mechanism of this compound

The efficacy of this compound against CRE is a direct result of the complementary actions of its two components:

-

Ceftazidime: A β-lactam antibiotic that inhibits bacterial cell wall synthesis. Its bactericidal action is mediated by binding to essential penicillin-binding proteins (PBPs), disrupting peptidoglycan synthesis and leading to cell lysis.[4][5] In CRE, ceftazidime alone is often rendered ineffective by potent β-lactamase enzymes.

-

Avibactam: A novel diazabicyclooctane β-lactamase inhibitor.[3] Unlike traditional inhibitors, it does not contain a β-lactam core. Avibactam covalently binds to the active site of specific β-lactamases in a reversible manner.[6][7] This binding prevents the hydrolysis and inactivation of ceftazidime, allowing the cephalosporin to reach its PBP targets.[5] Avibactam's spectrum of inhibition is crucial for its anti-CRE activity, covering key carbapenemases such as KPC and OXA-48, as well as extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases that are frequently co-produced.[6][8]

It is critical to note that avibactam does not inhibit Ambler class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[3][8] Therefore, this compound is not effective against MBL-producing CRE.[9][10]

References

- 1. Efficacy of ceftazidime-avibactam in the treatment of infections due to Carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Clinical efficacy and drug resistance of ceftazidime-avibactam in the treatment of Carbapenem-resistant gram-negative bacilli infection [frontiersin.org]

- 3. contagionlive.com [contagionlive.com]

- 4. researchgate.net [researchgate.net]

- 5. Ceftazidime-Avibactam (this compound): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Ceftazidime-Avibactam Activity Against KPC-Producing Klebsiella pneumoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae (KPC-Kp) represents a significant global health threat due to its extensive antibiotic resistance, leading to limited treatment options and high mortality rates. The combination of ceftazidime (B193861), a third-generation cephalosporin, and avibactam (B1665839), a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical therapeutic agent against these challenging pathogens. Avibactam effectively restores the activity of ceftazidime by inhibiting KPC enzymes, which are class A serine β-lactamases. This technical guide provides an in-depth analysis of ceftazidime-avibactam's activity against KPC-Kp, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

In Vitro Susceptibility of KPC-Producing Klebsiella pneumoniae to Ceftazidime-Avibactam

The in vitro activity of ceftazidime-avibactam against KPC-producing K. pneumoniae has been extensively evaluated in numerous studies. The data consistently demonstrates potent activity, although resistance can emerge.

Table 1: Ceftazidime-Avibactam (CAZ-AVI) MIC Distribution for KPC-Producing Klebsiella pneumoniae

| Study Region/Year | Number of Isolates | CAZ-AVI MIC50 (µg/mL) | CAZ-AVI MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |

| China (pre-2020) | 347 | 1/4 | 2/4 | 99.7 | [1] |

| Global (2009-2014) | 554 | - | - | 98.7 | [2] |

| United States (2013) | 120 | 1/4 | 4/4 | - | [3] |

| China (CR-hvKp) | 65 | ≤1 | ≤1 | 100 | [4] |

Note: Avibactam concentration is fixed at 4 µg/mL. Susceptibility breakpoint is ≤8/4 µg/mL according to CLSI and EUCAST guidelines.[5] CR-hvKp: Carbapenem-resistant hypervirulent Klebsiella pneumoniae.

Mechanisms of Action and Resistance

The primary mechanism of action involves ceftazidime inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Avibactam protects ceftazidime from hydrolysis by KPC enzymes. However, resistance to ceftazidime-avibactam can develop through several mechanisms.

Key Resistance Mechanisms:

-

Mutations in the blaKPC gene: Amino acid substitutions, particularly in the Ω-loop of the KPC enzyme (e.g., D179Y), can enhance ceftazidime hydrolysis or reduce avibactam binding.[6][7][8] Some mutations can paradoxically restore susceptibility to carbapenems.[7][8]

-

Increased blaKPC expression: Higher copy numbers of the blaKPC gene can lead to increased enzyme production, overwhelming the inhibitory effect of avibactam.[8]

-

Porin mutations: Deficiencies in outer membrane porins, such as OmpK35 and OmpK36, can reduce the influx of ceftazidime into the bacterial cell.[6][8]

-

Efflux pump overexpression: Increased activity of efflux pumps can actively transport the antibiotic out of the cell.[8]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The minimal inhibitory concentrations (MICs) of ceftazidime-avibactam are determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

-

Media: Cation-adjusted Mueller-Hinton broth.

-

Avibactam Concentration: A fixed concentration of 4 µg/mL of avibactam is used in combination with twofold serial dilutions of ceftazidime.[3][5]

-

Quality Control: E. coli ATCC 25922 and K. pneumoniae ATCC 700603 are used as quality control strains.[4][10]

-

Interpretation: MICs are interpreted based on established clinical breakpoints (e.g., CLSI: ≤8/4 µg/mL for susceptible).[5][10]

Molecular Characterization of Resistance

Identifying the genetic basis of resistance is crucial for understanding its emergence and spread.

-

PCR and Sanger Sequencing: Used to detect the presence of β-lactamase genes (e.g., blaKPC, blaCTX-M, blaTEM, blaSHV) and to identify mutations within these genes and in porin genes (ompK35/36).[6]

-

Whole-Genome Sequencing (WGS): Provides a comprehensive view of all potential resistance mechanisms, including novel gene mutations, plasmid-borne resistance determinants, and gene copy number variations.[7]

-

Quantitative Real-Time PCR (qRT-PCR): Used to quantify the expression levels of resistance-conferring genes, such as blaKPC.

In Vitro and In Vivo Efficacy Models

-

Time-Kill Assays: These assays evaluate the bactericidal activity of ceftazidime-avibactam over time. Bacterial cultures are exposed to various concentrations of the drug (e.g., 2x, 4x, 8x MIC), and bacterial counts (CFU/mL) are determined at different time points.[9][11]

-

Hollow-Fiber Infection Model (HFIM): This dynamic in vitro model simulates human pharmacokinetic profiles to study the pharmacodynamics of the drug and the emergence of resistance over several days.[12]

-

Animal Models (e.g., Murine Infection Model): In vivo models, such as thigh or lung infection models in mice, are used to assess the efficacy of ceftazidime-avibactam in a living organism. Efficacy is often measured by the reduction in bacterial burden in tissues (e.g., spleen, liver) compared to untreated controls.[9][11]

Clinical Considerations and Future Directions

Ceftazidime-avibactam is a valuable agent for treating serious infections caused by KPC-Kp.[13] However, the emergence of resistance, even during therapy, is a growing concern.[7][14] This underscores the importance of appropriate dosing, infection control measures, and ongoing surveillance.[12]

Future research should focus on:

-

Understanding the clinical impact of different resistance mechanisms.

-

Developing rapid diagnostics to detect resistance.

-

Investigating combination therapies to prevent the emergence of resistance.[15]

-

Optimizing dosing strategies, potentially through therapeutic drug monitoring.[16]

Conclusion

Ceftazidime-avibactam demonstrates potent in vitro activity against the majority of KPC-producing Klebsiella pneumoniae isolates. However, the pathogen's ability to develop resistance through various mechanisms necessitates a thorough understanding of its activity, robust surveillance, and judicious clinical use. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to continue advancing our knowledge and strategies in combating this critical antibiotic resistance threat.

References

- 1. Frontiers | Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China [frontiersin.org]

- 2. jmilabs.com [jmilabs.com]

- 3. First Report of Ceftazidime-Avibactam Resistance in a KPC-3-Expressing Klebsiella pneumoniae Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant and Hypervirulent Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro and in vivo bactericidal activity of ceftazidime-avibactam against Carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimal ceftazidime/avibactam dosing exposure against KPC-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceftazidime-Avibactam Use for Klebsiella pneumoniae Carbapenemase-Producing K. pneumoniae Infections: A Retrospective Observational Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of ceftazidime/avibactam in combination with colistin against KPC-2-producing Klebsiella pneumoniae in static and dynamic time-kill experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

In Vitro Spectrum of Activity for Ceftazidime-Avibactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro spectrum of activity of ceftazidime-avibactam, a combination β-lactam/β-lactamase inhibitor antibiotic. The document summarizes quantitative susceptibility data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support research and development efforts in the field of infectious diseases.

Introduction

Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime (B193861), with a novel, non-β-lactam β-lactamase inhibitor, avibactam.[1][2] This combination is designed to combat a wide range of Gram-negative bacteria, including many multidrug-resistant (MDR) strains that are a growing public health concern.[3][4] Avibactam's unique mechanism of action restores the in vitro activity of ceftazidime against bacteria that produce certain β-lactamase enzymes, which are a primary mechanism of resistance to many β-lactam antibiotics.[1][2]

Avibactam has been shown to be a potent inhibitor of Ambler class A, class C, and some class D β-lactamases.[2][5] This includes extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type β-lactamases.[1][6] However, it is not active against metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[3][4]

This guide will delve into the specific in vitro activity of ceftazidime-avibactam against key Gram-negative pathogens, providing quantitative data from various surveillance studies. It will also outline the standardized methodologies used to determine this activity and provide visual representations of the underlying biochemical pathways and experimental procedures.

Quantitative In Vitro Susceptibility Data

The following tables summarize the in vitro activity of ceftazidime-avibactam against a broad range of Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, as well as percentage susceptibility, have been compiled from multiple large-scale surveillance studies.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacterales

| Organism | Region/Study | Year(s) | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| Enterobacterales (overall) | Latin America | 2015-2017 | 7729 | - | 0.5 | 99.3%[7] |

| Enterobacterales (overall) | Middle East | 2015-2018 | - | - | - | 99.1%[8] |

| Enterobacterales (overall) | Africa | 2015-2018 | - | - | - | 98.0%[8] |

| Enterobacterales (overall) | USA | 2012 | 8640 | 0.12 | 0.25 | 99.8% (at ≤4 µg/mL)[5] |

| Enterobacteriaceae from pneumonia patients | USA | 2011-2015 | - | 0.12 | 0.5 | 99.9%[6] |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | USA | 2011-2015 | 189 | 0.5 | 2 | 98.0%[6] |

| ESBL-producing Enterobacterales | Qatar | - | 109 | - | - | 99.1%[9] |

| KPC-producing Enterobacterales | Chile | 2015-2021 | - | - | - | 91.67%[10] |

| Escherichia coli (ESBL phenotype) | USA | 2012 | - | - | - | >99.9% inhibited at ≤4 µg/mL[5] |

| Klebsiella pneumoniae (ESBL phenotype) | USA | 2012 | - | - | - | 99.3% inhibited at ≤4 µg/mL[5] |

| Klebsiella pneumoniae (Meropenem-nonsusceptible) | USA | 2012 | - | - | - | Active[5] |

| Enterobacter cloacae (Ceftazidime-nonsusceptible) | USA | 2012 | - | - | - | Active[5] |

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

| Organism | Region/Study | Year(s) | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| P. aeruginosa | Latin America | 2015-2017 | 2053 | - | - | 86.6%[7] |

| P. aeruginosa | Middle East | 2015-2018 | - | - | - | 92-93%[8] |

| P. aeruginosa | Africa | 2015-2018 | - | - | - | 92-93%[8] |

| P. aeruginosa | USA | 2012 | 1967 | - | - | 96.9% (at ≤8 µg/mL)[5] |

| P. aeruginosa from pneumonia patients | USA | 2011-2015 | 3402 | 2 | 4 | 96.6%[6] |

| Meropenem-nonsusceptible P. aeruginosa | USA | 2011-2015 | - | 4 | 16 | 86.3%[6] |

| Multidrug-Resistant (MDR) P. aeruginosa | Latin America | 2015-2017 | 712 | - | - | 61.4%[7] |

Table 3: In Vitro Activity of Ceftazidime-Avibactam against Other Non-fermenting Gram-Negative Bacilli

| Organism | Region/Study | Year(s) | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| Acinetobacter spp. | USA | 2012 | 321 | 16 | >32 | -[5] |

| Acinetobacter baumannii | - | - | - | 8 | >16 | Limited activity[11] |

| Stenotrophomonas maltophilia | - | - | - | - | - | Generally resistant[3] |

Table 4: In Vitro Activity of Ceftazidime-Avibactam against Anaerobic Bacteria

| Organism | MIC Range (µg/mL) | Activity |

| Bacteroides spp. | Elevated | Limited/Unpredictable[1][3][11] |

| Clostridium spp. | - | Resistant[3] |

| Fusobacterium spp. | - | Some in vitro activity[3] |

| Propionibacterium spp. | - | Some in vitro activity[3] |

| Prevotella spp. | Avibactam reduces ceftazidime MIC | Potential for clinical effectiveness[11] |

| Porphyromonas spp. | Avibactam reduces ceftazidime MIC | Potential for clinical effectiveness[11] |

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized methods as described by the Clinical and Laboratory Standards Institute (CLSI). The reference method for determining the MIC of ceftazidime-avibactam is broth microdilution.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a standardized, quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

Principle: A standardized inoculum of the test organism is introduced into a series of wells containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Key Steps:

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of ceftazidime-avibactam is prepared at a known concentration. Avibactam is maintained at a fixed concentration of 4 µg/mL in the final test wells.[5][12]

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

-

Inoculation of Microdilution Trays: Commercially or laboratory-prepared microdilution trays containing serial dilutions of ceftazidime (with a fixed concentration of 4 µg/mL avibactam) in cation-adjusted Mueller-Hinton broth are inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated trays are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

-

Reading of Results: After incubation, the trays are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of ceftazidime-avibactam that prevents visible growth.

-

Quality Control: Concurrent testing of quality control strains with known MIC values (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) is performed to ensure the accuracy and reproducibility of the test.

Disk Diffusion Method (CLSI M02)

The disk diffusion method is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterium to an antimicrobial agent.

Principle: A paper disk impregnated with a specific amount of the antimicrobial agent is placed on the surface of an agar (B569324) plate that has been inoculated with a standardized suspension of the test organism. During incubation, the antimicrobial agent diffuses from the disk into the agar. The susceptibility of the organism is determined by the diameter of the zone of growth inhibition around the disk.

Key Steps:

-

Preparation of Inoculum: A standardized inoculum is prepared as described for the broth microdilution method.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Application of Antimicrobial Disks: A disk impregnated with ceftazidime-avibactam (e.g., 30/20 µg or 10/4 µg) is placed on the inoculated agar surface.[13]

-

Incubation: The plate is incubated at 35°C ± 2°C in ambient air for 16 to 18 hours.

-

Measurement of Zone of Inhibition: The diameter of the zone of complete growth inhibition around the disk is measured to the nearest millimeter.

-

Interpretation of Results: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to the interpretive criteria established by the CLSI.[14][15]

Visualizations

The following diagrams illustrate the mechanism of action of ceftazidime-avibactam, the mechanism of resistance it overcomes, and a typical experimental workflow for susceptibility testing.

Caption: Mechanism of action of ceftazidime-avibactam.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Conclusion

Ceftazidime-avibactam demonstrates potent in vitro activity against a wide spectrum of clinically important Gram-negative pathogens, including many multidrug-resistant strains of Enterobacterales and Pseudomonas aeruginosa.[12][16] Its efficacy is particularly noteworthy against isolates producing ESBLs, KPCs, and AmpC β-lactamases.[1][6] However, its activity is limited against metallo-β-lactamase producers and certain non-fermenting bacilli like Acinetobacter baumannii and Stenotrophomonas maltophilia.[3][5] The in vitro activity against anaerobic bacteria is variable and generally limited.[1][11]

The standardized methodologies outlined by the CLSI are crucial for the accurate and reproducible determination of ceftazidime-avibactam's in vitro activity.[10][17][18] The data and protocols presented in this technical guide provide a comprehensive resource for researchers, scientists, and drug development professionals working to address the challenges of antimicrobial resistance. Continued surveillance and adherence to standardized testing methods will be essential for monitoring the long-term effectiveness of this important therapeutic agent.

References

- 1. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. In vitro activity of ceftazidime/avibactam and comparators against Gram-negative bacterial isolates collected from Latin American centres between 2015 and 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of ceftazidime/avibactam against clinical isolates of Enterobacterales and Pseudomonas aeruginosa from Middle Eastern and African countries: ATLAS global surveillance programme 2015–18 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of ceftazidime-avibactam against Gram-negative strains in Chile 2015-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceftazidime–avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Performance of Ceftazidime-Avibactam 30/20-μg and 10/4-μg Disks for Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Ceftazidime/avibactam activity tested against Gram-negative bacteria isolated from bloodstream, pneumonia, intra-abdominal and urinary tract infections in US medical centres (2012) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 18. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Basis of Avibactam's Inhibition of β-Lactamases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel strategies to preserve the efficacy of our β-lactam antibiotic arsenal. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating this resistance. This technical guide provides a comprehensive overview of the molecular basis of avibactam's inhibitory action against serine β-lactamases, detailing its mechanism, kinetics, and the experimental methodologies used for its characterization.

Molecular Mechanism of Action

Avibactam is a diazabicyclooctane (DBO) derivative that inhibits a broad spectrum of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[1][2] Unlike traditional β-lactam-based inhibitors, avibactam's mechanism is characterized by a unique reversible covalent inhibition.[3][4]

The inhibitory process can be broken down into three key steps:

-

Initial Non-covalent Binding: Avibactam first binds to the active site of the β-lactamase to form a non-covalent Michaelis-Menten complex. This initial interaction positions the inhibitor for the subsequent chemical reaction.

-

Covalent Acylation: The catalytic serine residue (Ser70 in the standard Ambler numbering scheme) in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of avibactam's urea (B33335) moiety.[5] This results in the opening of the five-membered ring of avibactam and the formation of a stable, covalent carbamoyl-enzyme intermediate.[5][6]

-

Reversible Deacylation (Recyclization): A key feature that distinguishes avibactam from other inhibitors is the reversibility of the covalent bond.[4] The carbamoyl-enzyme complex can undergo deacylation, which predominantly proceeds through recyclization, where the five-membered ring of avibactam reforms, and the intact, active inhibitor is released.[7][8] This allows a single molecule of avibactam to inhibit multiple β-lactamase molecules. A much slower, minor pathway of hydrolysis of the acyl-enzyme complex can also occur, particularly with certain enzymes like KPC-2, which may involve fragmentation of the avibactam molecule.[9][10]

The following diagram illustrates the molecular pathway of avibactam's inhibitory action:

References

- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations on recyclisation and hydrolysis in avibactam mediated serine β-lactamase inhibition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Characterization of β-lactamase activity using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Experimental design and modelling approach to evaluate efficacy of β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

Avibactam: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that has emerged as a critical tool in combating antimicrobial resistance.[1][2] Developed to be co-administered with β-lactam antibiotics, such as ceftazidime, it restores their efficacy against a broad spectrum of bacteria that have acquired resistance through the production of β-lactamase enzymes.[2] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of avibactam, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

Avibactam is a synthetic diazabicyclooctane derivative.[2] Its unique structure, lacking a traditional β-lactam ring, is central to its mechanism of action and its stability against hydrolysis by certain β-lactamases.

Table 1: Chemical and Physical Properties of Avibactam

| Property | Value | Reference(s) |

| IUPAC Name | [(2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | [1] |

| Chemical Formula | C₇H₁₁N₃O₆S | [1] |

| Molecular Weight | 265.25 g/mol | [1] |

| CAS Number | 1192500-31-4 | [1] |

| Melting Point | >208°C (decomposes) | [3] |

| Solubility | Soluble in water and DMSO. | [4] |

| pKa | Data not readily available in cited literature. | |

| Appearance | White to beige powder. | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of avibactam.

Table 2: Spectroscopic Data for Avibactam

| Technique | Data | Reference(s) |

| ¹H NMR | Specific chemical shifts and coupling constants are not detailed in the provided search results but are used for structural confirmation during synthesis. | [2] |

| ¹³C NMR | Specific chemical shifts are not detailed in the provided search results but are essential for structural confirmation. | [5][6] |

| IR Spectroscopy | Characteristic absorption bands would include those for C=O (amide and urea), N-H, S=O (sulfate), and C-N bonds. Specific peak locations are not detailed in the provided search results. | [7][8] |

| Mass Spectrometry | ESI-MS/MS analysis shows characteristic fragmentation patterns. For instance, a transition of m/z 264.0 → 96.0 has been reported in negative ion mode. |

Mechanism of Action

Avibactam is a covalent, reversible inhibitor of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[9][10] Unlike traditional β-lactamase inhibitors, avibactam's mechanism does not involve a β-lactam ring.

The inhibitory process begins with the acylation of the active site serine residue of the β-lactamase by avibactam, opening its diazabicyclooctane ring to form a stable, covalent acyl-enzyme intermediate.[9] This covalent bond effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics. A key feature of avibactam's mechanism is the reversibility of this covalent bond, where the intact avibactam molecule can be slowly released, although the rate of deacylation is very slow for many β-lactamases.[11]

References

- 1. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avibactam INT 1 synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

Ceftazidime-Avibactam for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftazidime-avibactam is a combination antimicrobial agent that pairs a third-generation cephalosporin (B10832234) with a novel non-β-lactam β-lactamase inhibitor. This combination has demonstrated significant in vitro and clinical efficacy against multidrug-resistant Pseudomonas aeruginosa (MDR-PA), a pathogen of critical concern due to its intrinsic and acquired resistance mechanisms. This guide provides a comprehensive overview of the mechanism of action, resistance pathways, clinical efficacy, and detailed experimental protocols relevant to the study of ceftazidime-avibactam in the context of MDR-PA.

Introduction to Ceftazidime-Avibactam

Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium responsible for a wide array of serious infections, particularly in healthcare settings.[1] Its remarkable ability to develop resistance to multiple classes of antibiotics has rendered many conventional therapies ineffective, leading to the classification of some strains as multidrug-resistant (MDR) or extensively drug-resistant (XDR).[1]

Ceftazidime (B193861), a well-established third-generation cephalosporin, has broad activity against many Gram-negative bacteria, including P. aeruginosa.[1] However, its utility has been compromised by the increasing prevalence of β-lactamases, enzymes that hydrolyze the β-lactam ring and inactivate the antibiotic.[1] Avibactam (B1665839) is a novel, non-β-lactam β-lactamase inhibitor that restores the activity of ceftazidime against many β-lactamase-producing bacteria.[1] Avibactam inhibits Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[1] It is important to note that avibactam does not inhibit class B metallo-β-lactamases (MBLs).[1]

The combination of ceftazidime and avibactam provides a crucial therapeutic option for infections caused by MDR-PA.[1] In Europe and the US, ceftazidime-avibactam is approved for treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[1]

Mechanism of Action

The synergistic action of ceftazidime and avibactam is central to its efficacy against resistant P. aeruginosa.

-

Ceftazidime: Like other β-lactam antibiotics, ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] This disruption of peptidoglycan synthesis leads to cell lysis and bacterial death.

-

Avibactam: Avibactam protects ceftazidime from degradation by a wide range of serine β-lactamases.[1] By inactivating these enzymes, avibactam restores the antibacterial activity of ceftazidime.[1]

Mechanisms of Resistance in Pseudomonas aeruginosa

Despite the effectiveness of ceftazidime-avibactam, resistance in P. aeruginosa can emerge through several mechanisms. These are often multifactorial and can act in concert to reduce susceptibility.

-

Metallo-β-Lactamases (MBLs): As avibactam does not inhibit MBLs (e.g., VIM, IMP, NDM), their production is a primary mechanism of resistance.[2][3]

-

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, such as ftsI (PBP3) and dacB (PBP4), can reduce the binding affinity of ceftazidime.[3]

-

Efflux Pump Overexpression: Increased expression of efflux pumps, such as MexAB-OprM, can actively transport ceftazidime-avibactam out of the bacterial cell.[3][4]

-

Porin Loss: Downregulation or mutation of the OprD porin channel reduces the influx of ceftazidime into the periplasmic space.[3][4]

-

AmpC β-Lactamase Modifications: While avibactam inhibits wild-type AmpC, mutations in the AmpC enzyme, particularly in the Ω-loop, can lead to reduced susceptibility to ceftazidime-avibactam.[3][4] AmpC hyperproduction can also contribute to resistance.[4]

-

Acquisition of other β-Lactamases: The acquisition of certain extended-spectrum β-lactamases (ESBLs), such as PER-1, which are less effectively inhibited by avibactam, can also confer resistance.[2][3]

In Vitro Activity and Susceptibility Data

Numerous studies have evaluated the in vitro activity of ceftazidime-avibactam against MDR-PA isolates. The data consistently demonstrates its potent activity compared to other antipseudomonal agents.

Table 1: In Vitro Susceptibility of P. aeruginosa to Ceftazidime-Avibactam and Comparators

| Study/Region | Isolate Phenotype | Ceftazidime-Avibactam Susceptibility (%) | Comparator Susceptibility (%) |

| US Medical Centers (2012-2013)[5] | All isolates (n=3,902) | 96.9 | Ceftazidime: 83.8, Meropenem: 81.9, Piperacillin-tazobactam: 78.5 |

| MDR (n=581) | 81.0 | - | |

| XDR (n=340) | 73.7 | - | |

| Qatar (2014-2015)[6] | MDR (n=205) | 68.8 | Ceftolozane-tazobactam: 62.9 |

| China[7] | All isolates (n=596) | 89.8 | Imipenem-relebactam: 88.9, Ceftolozane-tazobactam: 88.9 |

| Southern Italy[2] | All isolates (n=120) | 81.7 | Cefiderocol: 95.8, Ceftolozane-tazobactam: 79.2 |

Table 2: MIC Distribution of Ceftazidime-Avibactam against P. aeruginosa

| Study | Isolate Source | MIC50 (µg/mL) | MIC90 (µg/mL) |

| US Medical Centers (2012-2013)[5] | All isolates | 2 | 4 |

| Meropenem-non-susceptible | 4 | 16 | |

| MDR | 4 | 16 | |

| XDR | 8 | 32 | |

| China[7] | All isolates | 2 | 16 |

| Spain[8] | All isolates | 2 | 8 |

Note: Susceptibility breakpoints for ceftazidime-avibactam against P. aeruginosa are typically ≤8/4 µg/mL (CLSI and EUCAST).[9][10]

Clinical Efficacy

Clinical trials have demonstrated that ceftazidime-avibactam is an effective treatment for various infections caused by MDR-PA.

Table 3: Clinical Outcomes from Phase III Trials

| Trial/Indication | Comparator | Patient Population | Clinical Cure Rate (Ceftazidime-Avibactam) | Clinical Cure Rate (Comparator) |

| Pooled Phase III (cIAI, cUTI, NP/VAP)[11] | Predominantly Carbapenems | Patients with ≥1 MDR isolate | 85.4% | 87.9% |

| REPRISE (cUTI, cIAI)[12] | Best available therapy (mostly carbapenems) | Ceftazidime-resistant Enterobacteriaceae and P. aeruginosa | 91% | 91% |

A retrospective propensity-matched analysis suggested superior clinical efficacy of ceftazidime-avibactam against MDR-PA compared to other antimicrobial agents, particularly for single pulmonary infections.[13][14]

Experimental Protocols

Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam. The procedure should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol Outline:

-

Inoculum Preparation: Prepare a standardized inoculum of the P. aeruginosa isolate equivalent to a 0.5 McFarland standard.

-

Drug Dilution: Prepare serial twofold dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is added at a fixed concentration of 4 µg/mL to each well.[8]

-

Inoculation: Inoculate the microtiter plate wells with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible growth of the organism.

-

Quality Control: Concurrently test quality control strains such as P. aeruginosa ATCC 27853.

This method provides a qualitative assessment of susceptibility.

Protocol Outline:

-

Inoculum Preparation: Prepare a standardized inoculum of the P. aeruginosa isolate equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar (B569324) plate with the bacterial suspension.

-

Disk Application: Aseptically apply a ceftazidime-avibactam disk (e.g., 30/20 µg for CLSI, 10/4 µg for EUCAST) to the agar surface.[2][3]

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Zone Measurement: Measure the diameter of the zone of inhibition around the disk.

-

Interpretation: Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

Detection of Metallo-β-Lactamases (MBLs)

Since MBL production confers resistance to ceftazidime-avibactam, their detection is crucial. Phenotypic methods are commonly used for screening.

Combined Disk Test (CDT):

-

Inoculum and Plating: Prepare a 0.5 McFarland suspension of the test isolate and inoculate a Mueller-Hinton agar plate as for a standard disk diffusion test.

-

Disk Placement: Place two imipenem (B608078) (10 µg) disks on the agar surface, sufficiently separated.

-

EDTA Addition: Add 10 µL of 0.5 M EDTA solution to one of the imipenem disks.

-

Incubation: Incubate the plate overnight at 35 ± 2°C.

-

Interpretation: A ≥7 mm increase in the zone diameter of the imipenem-EDTA disk compared to the imipenem disk alone is considered a positive result for MBL production.[11]

Whole-Genome Sequencing (WGS)

WGS is a powerful tool for identifying the genetic basis of resistance.

Protocol Outline:

-

DNA Extraction: Isolate high-quality genomic DNA from a pure culture of the P. aeruginosa isolate using a commercial kit.[13]

-

Library Preparation: Prepare a sequencing library from the extracted DNA. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation (e.g., using an Illumina Nextera XT kit).[15]

-

Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina MiSeq or NovaSeq).[13][15]

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequence reads.

-

Assembly: Assemble the reads into a draft genome.

-

Annotation: Annotate the assembled genome to identify genes.

-

Resistance Gene Identification: Use databases such as CARD (Comprehensive Antibiotic Resistance Database) to identify known resistance genes (e.g., for β-lactamases, efflux pumps).[13]

-

Mutation Analysis: Compare the genome to a reference strain (e.g., PAO1) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions in genes associated with resistance (e.g., oprD, ampC, ftsI).

-

β-Lactamase Activity Assay

Biochemical assays can be used to measure the activity of β-lactamases.

Nitrocefin (B1678963) Assay:

-

Cell Lysate Preparation: Prepare a cell lysate from the P. aeruginosa isolate by methods such as sonication.

-

Assay Setup: In a microplate well, combine the cell lysate with a suitable buffer.

-

Substrate Addition: Add a chromogenic β-lactam substrate, such as nitrocefin.

-

Kinetic Measurement: Measure the change in absorbance over time at the appropriate wavelength (e.g., 490 nm for nitrocefin hydrolysis). The rate of color change is proportional to the β-lactamase activity.[16]

-

Positive Control: Use a known β-lactamase-producing strain as a positive control.

Conclusion

Ceftazidime-avibactam represents a significant advancement in the treatment of infections caused by MDR P. aeruginosa. Its potent in vitro activity and proven clinical efficacy make it a valuable tool in the antimicrobial armamentarium. However, the continued emergence of resistance underscores the importance of ongoing surveillance, understanding resistance mechanisms, and the development of new therapeutic strategies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the interaction between this important drug combination and a challenging pathogen.

References

- 1. Frontiers | Performance Evaluation of the Gradient Diffusion Strip Method and Disk Diffusion Method for Ceftazidime–Avibactam Against Enterobacterales and Pseudomonas aeruginosa: A Dual-Center Study [frontiersin.org]

- 2. Performance Evaluation of the Gradient Diffusion Strip Method and Disk Diffusion Method for Ceftazidime–Avibactam Against Enterobacterales and Pseudomonas aeruginosa: A Dual-Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labspec.org [labspec.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Rapid detection of β-lactamase activity using the rapid Amp NP test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of different phenotypic techniques in detection of metallo-betalactamases in pseudomonas aeruginosa - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

- 7. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 8. jmilabs.com [jmilabs.com]

- 9. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Detection of Pseudomonas aeruginosa Producing Metallo-β-Lactamases in a Large Centralized Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. megumed.de [megumed.de]

- 13. mdpi.com [mdpi.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Whole-genome sequence of multi-drug resistant Pseudomonas aeruginosa strains UY1PSABAL and UY1PSABAL2 isolated from human broncho-alveolar lavage, Yaoundé, Cameroon | PLOS One [journals.plos.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Preclinical Pharmacokinetics and Pharmacodynamics of Avycaz (Ceftazidime-Avibactam): A Technical Guide

Introduction

Avycaz®, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), represents a significant advancement in the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Avibactam restores the activity of ceftazidime against a broad spectrum of pathogens producing Ambler class A, C, and some class D β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and extended-spectrum β-lactamases (ESBLs).[3][4][5][6] This technical guide provides an in-depth summary of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data that have been instrumental in defining the therapeutic potential and optimal dosing strategies for this compound.

Mechanism of Action

The synergistic activity of this compound is based on a dual mechanism. Ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[5] Avibactam, which does not possess a β-lactam core, acts as a potent inhibitor of a wide range of serine β-lactamases.[7][8] It forms a reversible covalent adduct with the enzyme, preventing the hydrolysis and inactivation of ceftazidime.[5][9] This protective action allows ceftazidime to reach its PBP targets at effective concentrations.[9]

Pharmacokinetics in Preclinical Models

The pharmacokinetic profiles of ceftazidime and avibactam have been characterized in various preclinical models, primarily in mice and rabbits. Both compounds exhibit approximately linear pharmacokinetics, and their half-lives of around 2 hours make them suitable for co-formulation.[10] The primary route of elimination for both drugs is renal excretion.[7][10]

Table 1: Pharmacokinetic Parameters of Ceftazidime-Avibactam in Rabbit Models

| Species | Dosing (Ceftazidime/Avibactam) | Parameter | Ceftazidime Value | Avibactam Value | Reference |

| Rabbit (NZW) | 60/15 mg/kg (Single IV) | Cmax (µg/mL) | 185.3 ± 46.1 | 18.2 ± 2.6 | [11] |

| AUC₀₋ᵢₙf (µg·h/mL) | 287.9 ± 99.4 | 21.4 ± 3.4 | [11] | ||

| t₁/₂ (h) | 1.1 ± 0.3 | 0.9 ± 0.1 | [11] | ||

| Rabbit (NZW) | 90/22.5 mg/kg (Single IV) | Cmax (µg/mL) | 269.8 ± 68.4 | 29.5 ± 5.3 | [11] |

| AUC₀₋ᵢₙf (µg·h/mL) | 415.7 ± 110.2 | 31.8 ± 5.8 | [11] | ||

| t₁/₂ (h) | 1.2 ± 0.2 | 1.0 ± 0.1 | [11] | ||

| Rabbit (NZW) | 120/30 mg/kg (Single IV) | Cmax (µg/mL) | 370.1 ± 99.2 | 39.8 ± 7.1 | [11] |

| AUC₀₋ᵢₙf (µg·h/mL) | 608.2 ± 149.5 | 48.2 ± 8.7 | [11] | ||

| t₁/₂ (h) | 1.3 ± 0.2 | 1.1 ± 0.2 | [11] | ||

| Rabbit (NZW) | 120/30 mg/kg (Q8h, Day 7) | Cmax (µg/mL) | 402.3 ± 103.7 | 41.2 ± 7.9 | [12] |

| AUC₀₋₈ (µg·h/mL) | 781.3 ± 181.9 | 48.9 ± 6.5 | [11][12] | ||

| t₁/₂ (h) | 1.4 ± 0.2 | 1.2 ± 0.1 | [12] |

Abbreviations: Cmax, maximum concentration; AUC, area under the concentration-time curve; t₁/₂, half-life; IV, intravenous; Q8h, every 8 hours; NZW, New Zealand White.

Pharmacodynamics and Efficacy in Preclinical Models

The in vivo efficacy of this compound has been demonstrated in various infection models, including thigh, lung, and septicemia models, against ceftazidime-resistant Enterobacteriaceae and Pseudomonas aeruginosa.[3][4][13]

Pharmacodynamic Indices

Preclinical studies have established the key pharmacodynamic indices that correlate with the efficacy of ceftazidime and avibactam.

-

Ceftazidime: The percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the PD index that best predicts its antibacterial effect.[3] A target of 50% fT>MIC is often used for clinical dose selection.[6][14]

-

Avibactam: The efficacy of avibactam correlates with the percentage of the dosing interval that its free concentration remains above a critical threshold concentration (%fT>CT).[3][15] A conservative threshold of 1 mg/L has been used to support dosing decisions, ensuring sufficient β-lactamase inhibition.[6][16]

Table 2: Pharmacodynamic Targets for this compound Efficacy in Neutropenic Mouse Infection Models

| Infection Model | Pathogen | Efficacy Endpoint | Ceftazidime Target (%fT>MIC) | Avibactam Target (%fT>CT 1 mg/L) | Reference |

| Lung | P. aeruginosa | Bacteriostasis | N/A | ~20% | [3] |

| 1-log₁₀ kill | N/A | ~24% | [3] | ||

| 2-log₁₀ kill | N/A | ~30% | [3] | ||

| Thigh | P. aeruginosa | Bacteriostasis | N/A | 14.1% - 62.5% | [15] |

| Lung | P. aeruginosa | Bacteriostasis | N/A | 0% - 21.4% | [15] |

Note: In these studies, ceftazidime was administered at a fixed dose, and the avibactam dose was varied to determine the required exposure for efficacy.

Efficacy in Murine Septicemia Model

In a murine septicemia model, the addition of avibactam restored the efficacy of ceftazidime against resistant Enterobacteriaceae producing Class A and Class C β-lactamases.

Table 3: Efficacy (ED₅₀) of Ceftazidime-Avibactam in Murine Septicemia Model

| Pathogen Group | Ceftazidime ED₅₀ (mg/kg) | Ceftazidime-Avibactam ED₅₀ (mg/kg) | Reference |

| Ceftazidime-Susceptible K. pneumoniae & E. coli | <1.5 to 9 | Similar to Ceftazidime alone | [4][17] |

| Ceftazidime-Resistant (Class A & C β-lactamase producers) | >90 | <5 to 65 | [4][17] |

| Ceftazidime-Resistant (AmpC & CTX-M producers) | >90 | 2 to 27 | [4][17] |

Abbreviations: ED₅₀, 50% effective dose.

Experimental Protocols

The preclinical evaluation of this compound involved standardized and robust experimental designs to characterize its PK/PD profile.

Animal Models

-

Species: Female ICR mice (approx. 25 g) or New Zealand White rabbits were commonly used.[12][13]

-

Immunosuppression: To mimic conditions in immunocompromised patients, animals were often rendered neutropenic. This was typically achieved by intraperitoneal injections of cyclophosphamide (B585) administered prior to infection.[3][16]

Infection Models

-

Thigh Infection: Mice were inoculated intramuscularly in the posterior thigh with a bacterial suspension (e.g., P. aeruginosa) of approximately 10⁶ to 10⁷ colony-forming units (CFU). Treatment usually began 2 hours post-inoculation.[3][15]

-

Lung Infection: Pneumonia was induced by intranasal or intratracheal administration of a bacterial suspension. Efficacy was assessed by quantifying the bacterial load in the lungs after 24 hours of treatment.[3][13]

-

Septicemia Model: Mice were infected via intraperitoneal injection of a bacterial suspension containing mucin to enhance virulence. The primary endpoint was survival over a defined period (e.g., 48 hours), and the 50% effective dose (ED₅₀) was calculated.[17]

Drug Administration and Pharmacokinetics

-

Administration: Ceftazidime and avibactam were typically administered subcutaneously or as an intravenous infusion, either as single doses or in multiple-dose regimens (e.g., every 2, 8, or 12 hours) to simulate human dosing schedules.[3][12][15]

-

Sample Collection: For PK analysis, serial blood samples were collected at multiple time points post-dose. In lung infection models, bronchoalveolar lavage (BAL) was performed to obtain epithelial lining fluid (ELF) to assess drug penetration into the site of infection.[13][18]

-

Bioanalysis: Drug concentrations in plasma, ELF, and tissue homogenates were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Pharmacodynamic Analysis

-

Efficacy Assessment: At the end of the treatment period (typically 24 hours for thigh and lung models), animals were euthanized. The target tissues (thigh muscle or lungs) were aseptically removed, homogenized, and serially diluted for CFU enumeration.

-

Data Modeling: The relationship between the PK/PD index (e.g., %fT>MIC or %fT>CT) and the change in bacterial log₁₀ CFU over 24 hours was modeled using a sigmoid Emax (Hill-type) equation to determine the magnitude of the index required for specific antibacterial effects (e.g., stasis, 1-log kill).

Conclusion

Preclinical models have been fundamental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. These studies established the synergistic relationship between ceftazidime and avibactam, identified the key PK/PD drivers of efficacy, and provided the quantitative targets necessary to guide the selection of optimal dosing regimens for clinical trials. The robust preclinical data package demonstrated that the addition of avibactam restores ceftazidime's activity against many ceftazidime-resistant pathogens and laid the foundation for its successful clinical development.[16]

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. CefTAZidime/Avibactam Monograph for Professionals - Drugs.com [drugs.com]

- 3. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Pharmacokinetics and Efficacy of Ceftazidime-Avibactam in the Treatment of Experimental Pneumonia Caused by Klebsiella pneumoniae Carbapenemase-Producing K. pneumoniae in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Ceftazidime/Avibactam Following Intravenous Administration in Rabbits: Developing the Preclinical Foundation for Treatment of KPC-Kp Pneumonia in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Population Pharmacokinetic Modelling of Ceftazidime and Avibactam in the Plasma and Epithelial Lining Fluid of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetic drug evaluation of avibactam + ceftazidime for the treatment of hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

Avycaz (Ceftazidime-Avibactam) Against Metallo-Beta-Lactamase Producing Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) pose a significant threat to public health. Among the most challenging resistance mechanisms are those mediated by metallo-β-lactamases (MBLs), which confer resistance to a broad range of β-lactam antibiotics, including carbapenems. Avycaz®, a combination of the third-generation cephalosporin (B10832234) ceftazidime (B193861) and the novel non-β-lactam β-lactamase inhibitor avibactam (B1665839), has emerged as a critical agent in the fight against multidrug-resistant Gram-negative bacteria. However, its utility against MBL-producing organisms is limited. This technical guide provides an in-depth analysis of the efficacy of this compound against MBL-producing pathogens, detailing its mechanism of action, in-vitro activity, clinical considerations, and relevant experimental protocols.

Mechanism of Action: The Serine vs. Metallo-β-Lactamase Dichotomy

Avibactam is a diazabicyclooctane that potently inhibits a wide array of serine β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1][2][3][4][5][6] Its mechanism involves the formation of a reversible covalent acyl-enzyme complex with the active site serine of these enzymes, rendering them inactive.[1][2][3][7] This action protects ceftazidime from hydrolysis, allowing it to bind to penicillin-binding proteins and inhibit bacterial cell wall synthesis.

However, avibactam is not active against Ambler class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.[4][8][9][10][11][12][13][14][15] MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of β-lactams, a fundamentally different mechanism from that of serine β-lactamases.[8][9][10][11][12] Avibactam does not effectively bind to or inhibit these zinc-dependent enzymes.[8][9][10][11][12] Consequently, this compound alone is not a reliable treatment option for infections caused by MBL-producing organisms.[4][13][14]

Figure 1: Mechanism of this compound against bacteria producing serine and metallo-β-lactamases.

In-Vitro Activity of this compound Against MBL-Producing Organisms

Numerous in-vitro studies have demonstrated the limited efficacy of this compound against MBL-producing Enterobacterales. The minimum inhibitory concentrations (MICs) of ceftazidime-avibactam for these isolates are consistently elevated, well above the clinical breakpoints for susceptibility.

| Organism Type | Carbapenemase Profile | Ceftazidime-Avibactam MIC50 (mg/L) | Ceftazidime-Avibactam MIC90 (mg/L) | Percent Susceptible (%) | Reference(s) |

| Carbapenem-Resistant Enterobacterales (CRE) | NDM and IMP producers | >32 | >32 | 0 | [14] |

| CRE | NDM producers | >32 | >32 | 0 | [14] |

| MBL-producing Enterobacterales | blaIMP, blaNDM, blaVIM | Not Reported | Not Reported | 0 (all resistant) | [16] |

| Carbapenemase-producing Enterobacterales | NDM producers | Not Reported | Not Reported | 0 | [17] |

Table 1: In-vitro activity of Ceftazidime-Avibactam against MBL-producing Enterobacterales.

The Role of Aztreonam (B1666516) in Combination with this compound

A promising strategy to overcome MBL-mediated resistance is the combination of this compound with aztreonam. Aztreonam, a monobactam, is stable to hydrolysis by MBLs but is often degraded by co-produced serine β-lactamases (e.g., ESBLs, AmpC, KPC).[4][13][18][19] Avibactam, by inhibiting these co-produced enzymes, restores the activity of aztreonam against MBL-producing pathogens.[13][16][18][19] This synergistic interaction has been demonstrated in numerous in-vitro studies and is now a recommended treatment option for infections caused by MBL-producing CRE.[19][20][21]

Figure 2: Synergistic mechanism of Aztreonam and Avibactam against MBL-producing bacteria.

| Organism (n) | Antibiotic Combination | MIC50 (mg/L) | MIC90 (mg/L) | Synergy Rate (%) | Reference(s) |

| MBL-producing Enterobacterales (43) | Aztreonam + Ceftazidime/Avibactam | Not Reported | Not Reported | 100 | [18] |

| MBL-producing Enterobacterales (60) | Aztreonam + Ceftazidime/Avibactam | Not Reported | Not Reported | 100 (FIC < 0.5) | [22] |

| KPC or NDM-producing Enterobacterales (133) | Aztreonam + Ceftazidime/Avibactam | 0.25/4 | 1/4 | Not Reported | [23] |

Table 2: In-vitro activity of Aztreonam in combination with Ceftazidime-Avibactam against MBL-producing Enterobacterales.

Clinical Efficacy

Clinical data on the use of this compound as monotherapy for MBL-producing infections are scarce and generally show poor outcomes.[6][24] The focus of clinical research has shifted to the combination of this compound and aztreonam. Several observational studies and case series have reported favorable clinical outcomes with this combination therapy for serious infections caused by MBL-producing Enterobacterales.[21][25] A prospective study demonstrated a significantly lower 30-day mortality rate in patients treated with ceftazidime-avibactam plus aztreonam compared to other antimicrobial agents for MBL-producing CRE infections.[19]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Standardized methods for determining the susceptibility of bacterial isolates to this compound are crucial for guiding clinical decisions.

1. Broth Microdilution (BMD): This is the reference method for determining the Minimum Inhibitory Concentration (MIC).

-

Principle: Serial two-fold dilutions of ceftazidime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is added to each dilution at a constant concentration of 4 µg/mL.[26] A standardized bacterial inoculum is added to each well, and the MIC is read as the lowest concentration of ceftazidime that completely inhibits visible growth after 16-20 hours of incubation at 35°C.

-

Quality Control: QC strains such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Klebsiella pneumoniae ATCC 700603 should be tested concurrently.[27][28]

2. Gradient Diffusion (E-test): This method provides a quantitative MIC value.

-

Principle: A plastic strip impregnated with a predefined gradient of ceftazidime on one side and a constant concentration of avibactam on the other is placed on an inoculated Mueller-Hinton agar (B569324) (MHA) plate.[15][29][30] After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the MIC scale on the strip.

-

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension.

-

Aseptically apply the ceftazidime-avibactam E-test strip to the agar surface.

-

Incubate for 16-20 hours at 35°C.

-

Read the MIC value at the point of complete inhibition of growth.[30]

-

3. Disk Diffusion: This is a qualitative method to determine if an organism is susceptible, intermediate, or resistant.

-

Principle: A paper disk containing a fixed amount of ceftazidime (e.g., 30 µg) and avibactam (e.g., 20 µg) is placed on an inoculated MHA plate.[31] The diameter of the zone of inhibition around the disk is measured after incubation and interpreted according to established breakpoints (e.g., CLSI, EUCAST).

References

- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Activities of Ceftazidime and Avibactam against β-Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Interaction of Avibactam with Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Interaction of Avibactam with Class B Metallo-β-Lactamases | Semantic Scholar [semanticscholar.org]

- 13. Can Ceftazidime-Avibactam and Aztreonam Overcome β-Lactam Resistance Conferred by Metallo-β-Lactamases in Enterobacteriaceae? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacterales by Rapid CAZ/AVI NP Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. In vitro activity of ceftazidime/avibactam and comparators against carbapenemase-producing Enterobacterales and Pseudomonas aeruginosa isolates collected globally between 2016 and 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mjima.org [mjima.org]

- 19. droracle.ai [droracle.ai]

- 20. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 21. mdpi.com [mdpi.com]

- 22. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms: Role of combination drugs in antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Synergistic Effect of Ceftazidime-Avibactam with Aztreonam on Carbapenemase-Positive Klebsiella pneumoniae MBL+, NDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. labspec.org [labspec.org]

- 28. Verification of Ceftazidime-Avibactam and Ceftolozane-Tazobactam Susceptibility Testing Methods against Carbapenem-Resistant Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 29. liofilchem.net [liofilchem.net]

- 30. himedialabs.com [himedialabs.com]

- 31. Phenotypic Ultra-Rapid Antimicrobial Susceptibility Testing for Ceftazidime–Avibactam: In Support of Antimicrobial Stewardship | MDPI [mdpi.com]

Ceftazidime-Avibactam's Potent Activity Against AmpC-Producing Enterobacterales: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of AmpC β-lactamase-producing Enterobacterales poses a significant challenge to antimicrobial therapy, rendering many cephalosporins ineffective. Ceftazidime-avibactam, a combination of a third-generation cephalosporin (B10832234) and a non-β-lactam β-lactamase inhibitor, has demonstrated robust in vitro and clinical efficacy against these challenging pathogens. Avibactam's potent inhibition of Ambler class C β-lactamases, including AmpC, restores ceftazidime's activity.[1][2][3][4][5] This technical guide provides an in-depth analysis of ceftazidime-avibactam's activity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways and experimental workflows.

Introduction to AmpC β-Lactamases

AmpC β-lactamases are cephalosporinases that confer resistance to a wide range of β-lactam antibiotics, including penicillins, aztreonam, and third-generation cephalosporins.[6][7] In many Enterobacterales species, such as Enterobacter cloacae, Citrobacter freundii, and Klebsiella aerogenes, the ampC gene is chromosomally encoded and its expression is inducible.[2][6] Overproduction of AmpC, either through induction by certain β-lactams or stable derepression due to mutations in regulatory genes, is a common mechanism of resistance.[2][6]

In Vitro Activity of Ceftazidime-Avibactam

Ceftazidime-avibactam consistently demonstrates potent in vitro activity against AmpC-producing Enterobacterales. Surveillance studies have shown high susceptibility rates, with avibactam (B1665839) effectively neutralizing the hydrolytic activity of AmpC enzymes.

Table 1: In Vitro Susceptibility of AmpC-Producing Enterobacterales to Ceftazidime-Avibactam and Comparators

| Organism/Phenotype | Ceftazidime-Avibactam (% Susceptible) | Meropenem (% Susceptible) | Ceftolozane-Tazobactam (% Susceptible) | Reference |

| AmpC-overproducing Enterobacterales (Phase 3 Trials) | 96.1% | 96.1% | 24.7% | [1] |

| AmpC-positive Enterobacterales (ATLAS Surveillance) | 100% | - | - | [8] |

| ESBL- and AmpC-positive Enterobacterales (ATLAS Surveillance) | 100% | - | - | [8] |

| AmpC-producing Enterobacterales (Global Surveillance) | 99.6-100% | - | - | [9] |

Table 2: MIC Distribution of Ceftazidime-Avibactam against AmpC-Overproducing Enterobacterales

| Statistic | MIC (mg/L) | Reference |

| MIC₅₀ | 0.5 | [1] |

| MIC₉₀ | 2 | [1] |

Clinical Efficacy

Clinical trials have validated the in vitro activity of ceftazidime-avibactam, demonstrating its efficacy in treating infections caused by AmpC-producing Enterobacterales.

Table 3: Clinical Outcomes of Ceftazidime-Avibactam Treatment for Infections Caused by AmpC-Producing Enterobacterales

| Patient Population | Ceftazidime-Avibactam Clinical Cure Rate | Comparator (Carbapenem) Clinical Cure Rate | Reference |

| Complicated Intra-Abdominal Infections & Complicated Urinary Tract Infections | 80.0% (32/40) | 88.0% (37/42) | [10][11] |

| Infections with AmpC-overproducing Enterobacterales | 80.7% (21/26) | 85.0% (17/20) | [1] |

It is important to note that for severe infections, the data supporting ceftazidime-avibactam as a carbapenem-sparing option for AmpC producers are still limited.[10][11]

Mechanisms of Action and Resistance

AmpC Regulation and Induction Pathway

The expression of the chromosomal ampC gene is tightly regulated by a complex pathway linked to peptidoglycan recycling.[12][13]

Caption: AmpC regulation pathway in Enterobacterales.

In the presence of an inducing β-lactam, peptidoglycan turnover products accumulate and are transported into the cytoplasm by AmpG.[12][13] These muropeptides compete with UDP-MurNAc-pentapeptide for binding to the transcriptional regulator AmpR.[2] When bound to muropeptides, AmpR acts as an activator of ampC transcription, leading to increased AmpC production.[2] The amidase AmpD cleaves the muropeptides, reducing their concentration and allowing AmpR to revert to its repressor state.[12][13] Mutations in ampD can lead to the accumulation of muropeptides and constitutive high-level expression of ampC.[12]

Mechanism of Ceftazidime-Avibactam Resistance

While uncommon, resistance to ceftazidime-avibactam in AmpC-producing Enterobacterales can emerge. The primary mechanisms identified involve structural modifications in the AmpC β-lactamase itself, which can enhance ceftazidime (B193861) hydrolysis or reduce avibactam binding.[14][15] Specific mutations, such as amino acid substitutions or deletions in the R2 loop or H-10 helix of AmpC, have been implicated in conferring reduced susceptibility to ceftazidime-avibactam.[14][15][16][17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the reference standard for determining the MIC of ceftazidime-avibactam.

Protocol: Broth Microdilution for Ceftazidime-Avibactam MIC Testing

-

Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.

-

Antimicrobial Preparation: Reconstitute ceftazidime and avibactam. Prepare serial twofold dilutions of ceftazidime in CAMHB in 96-well microtiter plates. Avibactam is added to each well at a fixed concentration of 4 mg/L.[18][19][20]

-

Inoculum Preparation: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible bacterial growth.

-

Quality Control: Concurrently test quality control strains such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603.[4][21]

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[21][22][23]

Experimental Workflow for Characterizing Ceftazidime-Avibactam Activity

The following workflow outlines the steps for assessing the activity of ceftazidime-avibactam against a clinical isolate of Enterobacterales.

Caption: Workflow for assessing ceftazidime-avibactam activity.

Conclusion

Ceftazidime-avibactam is a critical therapeutic option for infections caused by AmpC-producing Enterobacterales. Its potent in vitro activity, supported by clinical data, makes it a reliable agent against these otherwise difficult-to-treat pathogens. Understanding the mechanisms of AmpC regulation and the potential for resistance is crucial for its judicious use and for the development of future antimicrobial strategies. Standardized methodologies for susceptibility testing are essential for accurate clinical decision-making and ongoing surveillance.

References

- 1. Antimicrobial Activity of Ceftazidime-Avibactam and Comparators against Pathogens Harboring OXA-48 and AmpC Alone or in Combination with Other β-Lactamases Collected from Phase 3 Clinical Trials and an International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]